Lsd1-IN-22

Description

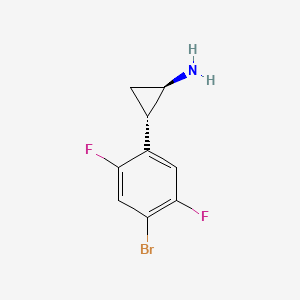

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrF2N |

|---|---|

Molecular Weight |

248.07 g/mol |

IUPAC Name |

trans-(1R,2S)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9+/m0/s1 |

InChI Key |

SGUWSJVKVPNXAI-SSDLBLMSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2F)Br)F |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2F)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Potent and Selective LSD1 Inhibitor: A Case Study on CC-90011

Disclaimer: Initial searches for a compound specifically named "Lsd1-IN-22" did not yield any publicly available information. Therefore, this guide focuses on a well-documented and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitor, CC-90011 (Pulrodemstat) , as a representative example to fulfill the core technical requirements of the prompt.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of CC-90011, a potent, selective, and reversible LSD1 inhibitor that has advanced into clinical trials.[2][3]

Discovery of CC-90011

The discovery of CC-90011 stemmed from a structure-activity relationship (SAR) exploration and optimization of a novel series of reversible LSD1 inhibitors.[2] The development process aimed to identify a compound with potent enzymatic and cellular activity, favorable pharmacokinetic properties, and a good safety profile.

Experimental Protocols: Key Assays in the Discovery of CC-90011

LSD1 Inhibition Assay (TR-FRET):

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the enzymatic activity of LSD1. This assay quantifies the demethylation of a biotinylated histone H3 peptide substrate.

-

Methodology:

-

Recombinant human LSD1/CoREST complex is incubated with the biotinylated H3K4me2 peptide substrate and the test compound (e.g., CC-90011) in an assay buffer.

-

The reaction is initiated by the addition of the FAD cofactor.

-

After a defined incubation period, a detection solution containing a europium-labeled anti-H3K4me1/2 antibody and streptavidin-allophycocyanin (APC) is added.

-

The TR-FRET signal is measured, where a decrease in signal indicates inhibition of LSD1 activity.

-

IC50 values are calculated from the dose-response curves.[4]

-

Cellular Differentiation Assay (CD11b Induction in THP-1 cells):

-

Principle: Inhibition of LSD1 in AML cell lines, such as THP-1, can induce cellular differentiation, which can be monitored by the expression of cell surface markers like CD11b.

-

Methodology:

-

THP-1 cells are seeded in multi-well plates and treated with varying concentrations of the test compound.

-

After an incubation period (typically 4-6 days), the cells are harvested.

-

The expression of the myeloid differentiation marker CD11b is quantified using flow cytometry with a fluorescently labeled anti-CD11b antibody.

-

EC50 values, the concentration required to induce 50% of the maximal CD11b expression, are determined.[4]

-

Antiproliferative Assay:

-

Principle: This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., Kasumi-1 for AML, NCI-H1417 for SCLC) are plated in multi-well plates.

-

Cells are treated with a serial dilution of the test compound.

-

After a set incubation period (e.g., 3-5 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.[4]

-

Quantitative Data for CC-90011

The following tables summarize the key quantitative data for CC-90011, demonstrating its potency, selectivity, and cellular activity.

| Parameter | Value | Assay | Reference |

| LSD1 IC50 | 0.3 nM | TR-FRET Assay | [4] |

| LSD2 IC50 | >10 µM | Enzymatic Assay | [4] |

| MAO-A IC50 | >10 µM | Enzymatic Assay | [4] |

| MAO-B IC50 | >10 µM | Enzymatic Assay | [4] |

| CD11b EC50 (THP-1 cells) | 7 nM | Cellular Differentiation Assay (Flow Cytometry) | [4] |

| Kasumi-1 (AML) EC50 | 2 nM | Antiproliferative Assay | [4] |

| IMR-90 (Normal Fibroblasts) | No effect | Antiproliferative Assay | [4] |

Table 1: In Vitro Activity of CC-90011

| Model | Dose | Outcome | Reference |

| SCLC Xenograft (H1417) | 5 mg/kg, daily oral administration | Significant tumor growth inhibition | [4] |

| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, daily oral administration | Robust antitumor efficacy | [3][4] |

Table 2: In Vivo Efficacy of CC-90011

Synthesis of CC-90011

The synthesis of CC-90011 involves a multi-step chemical process. A representative synthetic scheme is outlined below, based on typical organic chemistry reactions for the construction of such molecules.

Experimental Protocol: General Synthetic Steps

The synthesis of CC-90011 likely involves the coupling of key building blocks, followed by modifications to introduce the necessary functional groups. A plausible, though generalized, synthetic route is as follows:

-

Amine Synthesis: Preparation of the chiral amine intermediate. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

-

Coupling Reaction: The synthesized amine is then coupled with a substituted benzonitrile derivative. This is often achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Final Modification and Purification: Subsequent reaction steps may be required to install the final functional groups. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization.

Note: The detailed, step-by-step synthesis with specific reagents and conditions is proprietary information of the developing company and is not fully disclosed in the public domain. The provided outline is a general representation based on common synthetic methodologies for similar compounds.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to LSD1 inhibition and the discovery of inhibitors like CC-90011.

Caption: Simplified signaling pathway of LSD1-mediated transcriptional repression and its inhibition by CC-90011.

Caption: General workflow for the discovery and development of a targeted inhibitor like CC-90011.

Caption: A logical diagram illustrating the general synthetic strategy for CC-90011.

Conclusion

CC-90011 is a potent, selective, and reversible inhibitor of LSD1 that has demonstrated significant preclinical activity in models of AML and SCLC. Its discovery was the result of a rigorous drug development process involving iterative SAR studies and a suite of biochemical and cellular assays. The promising preclinical data for CC-90011 has led to its advancement into clinical trials, highlighting the therapeutic potential of targeting LSD1 in oncology. This technical guide provides a comprehensive overview of the key data and methodologies central to the discovery and synthesis of this important clinical candidate.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Lsd1-IN-22: Unraveling the Mechanism of Action of a Novel LSD1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical therapeutic target in oncology. By removing methyl groups from histone and non-histone proteins, LSD1 plays a pivotal role in transcriptional regulation, cell differentiation, and tumor progression. Lsd1-IN-22 is a potent inhibitor of LSD1 with a reported Ki value of 98 nM and demonstrated anti-proliferative activity against cancer cells[1]. This guide provides an in-depth analysis of the mechanism of action of this compound, including its biochemical and cellular effects, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of LSD1 Demethylase Activity

LSD1 functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene silencing. Conversely, it can act as a transcriptional co-activator by demethylating H3K9me1/2 in association with the androgen receptor. The catalytic process involves the oxidation of the methylated lysine substrate, with the concomitant reduction of the FAD cofactor.

This compound, as a potent inhibitor, directly targets the enzymatic activity of LSD1. While the specific binding mode of this compound is not yet publicly detailed, it is presumed to interact with the catalytic site of LSD1, thereby preventing the demethylation of its histone and non-histone substrates. This inhibition leads to an accumulation of H3K4me1/2 marks at the promoter regions of target genes, resulting in the reactivation of tumor-suppressor genes and the induction of cell differentiation.

Quantitative Data Summary

| Parameter | Value | Compound | Assay Type | Reference |

| Ki | 98 nM | This compound | Biochemical | [1] |

Cellular Effects and Signaling Pathways

The inhibition of LSD1 by this compound triggers a cascade of cellular events, ultimately leading to anti-proliferative effects in cancer cells. The primary consequence of LSD1 inhibition is the global increase in H3K4me2 levels, which can be readily monitored by western blotting or immunofluorescence. This epigenetic reprogramming affects multiple oncogenic signaling pathways.

Key Signaling Pathways Modulated by LSD1 Inhibition:

-

MYC Signaling: LSD1 is known to be a key regulator of the MYC oncogene. Inhibition of LSD1 has been shown to downregulate MYC expression at both the mRNA and protein levels, leading to the suppression of MYC-driven transcriptional programs that are essential for tumor cell growth and proliferation[2].

-

NOTCH Signaling: In certain cancers, such as esophageal squamous cell carcinoma, LSD1 can activate the NOTCH signaling pathway by binding to the promoter regions of NOTCH target genes. Inhibition of LSD1 leads to a decrease in the expression of key components of this pathway, including NOTCH1, NOTCH3, and HES1[3].

-

PI3K/Akt/mTOR Pathway: LSD1 inhibition has also been demonstrated to suppress the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, survival, and metabolism. This is evidenced by the decreased phosphorylation of Akt and mTOR upon treatment with an LSD1 inhibitor[3].

-

Epithelial-to-Mesenchymal Transition (EMT): LSD1 is a known binding partner of SNAIL, a key transcription factor driving EMT. By inhibiting LSD1, the repressive effect on epithelial markers like E-cadherin is lifted, potentially leading to a reversal of the mesenchymal phenotype and reduced cell migration and invasion.

Signaling Pathway Diagram: LSD1 and its Role in Transcriptional Repression

References

- 1. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-22: A Technical Overview of its Potency and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Lsd1-IN-22 has been identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme implicated in various cancers. This technical guide provides a comprehensive overview of the available data on this compound's binding affinity, the experimental context for its characterization, and the broader signaling pathways it influences.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its inhibition constant (Ki) value. This value indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and greater potency.

| Parameter | Value |

| Ki value | 98 nM |

This data is based on commercially available information for this compound. The specific experimental conditions under which this value was determined are not detailed in publicly accessible scientific literature.

Binding Affinity and Experimental Context

This compound is characterized as a potent inhibitor of LSD1 based on its nanomolar Ki value.[1] The binding affinity of an inhibitor to its target enzyme is a critical determinant of its efficacy. The Ki value is a specific measure of this affinity for competitive inhibitors, representing the equilibrium dissociation constant of the enzyme-inhibitor complex.

While the precise experimental protocol for determining the 98 nM Ki value of this compound is not available in peer-reviewed publications, the characterization of LSD1 inhibitors typically involves a range of biochemical assays. Common methods employed in the field are detailed below.

Experimental Protocols

The determination of the Ki value for an LSD1 inhibitor generally involves enzymatic assays that measure the demethylase activity of LSD1 in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays used in the characterization of LSD1 inhibitors.

Horseradish Peroxidase (HRP)-Coupled Assay

This continuous, fluorescence-based assay is widely used to measure the activity of FAD-dependent amine oxidases like LSD1. The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a fluorescent product (resorufin) that can be quantified.

Workflow:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable pH (typically 7.4-8.0), the LSD1 enzyme, a histone H3-derived peptide substrate (e.g., H3K4me1 or H3K4me2), HRP, and the fluorogenic substrate.

-

Inhibitor Addition: this compound would be added at a range of concentrations to the reaction mixture.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate or enzyme. The increase in fluorescence is monitored over time using a microplate reader.

-

Data Analysis: The initial rates of the reaction are calculated from the linear portion of the fluorescence curves. These rates are then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and its Michaelis constant (Km).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening assay that measures the accumulation of a demethylated product. This assay relies on the Förster resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665).

Workflow:

-

Reaction Setup: Recombinant LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and this compound at various concentrations.

-

Detection: After the enzymatic reaction, a detection mixture is added. This mixture contains streptavidin-conjugated europium cryptate (donor) and an antibody specific for the demethylated product, which is labeled with the acceptor fluorophore.

-

Signal Measurement: If the substrate has been demethylated, the antibody binds to it. The binding of the biotinylated peptide to streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur when the sample is excited with a laser. The HTRF signal is measured as a ratio of the acceptor and donor fluorescence intensities.

-

Data Analysis: The HTRF signal is proportional to the amount of demethylated product. The data is used to generate dose-response curves and calculate the IC50 value, from which the Ki can be derived.

LSD1 Signaling Pathways

LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is highly context-dependent and is influenced by the protein complexes it associates with. Inhibition of LSD1 by compounds like this compound can have profound effects on various cellular signaling pathways, particularly in the context of cancer.

LSD1-Mediated Gene Repression

LSD1 is a core component of several repressor complexes, most notably the CoREST complex. In this context, LSD1 typically demethylates H3K4me1/2, which are marks associated with active enhancers and promoters. The removal of these activating marks leads to transcriptional repression.

Caption: LSD1 in the CoREST complex represses gene expression by demethylating H3K4me1/2. This compound inhibits this activity.

LSD1 in Oncogenic Pathways

In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic programs. For example, LSD1 can be recruited by oncogenic transcription factors to specific gene promoters, leading to the silencing of genes that would normally inhibit cell proliferation or induce apoptosis.

Caption: this compound can disrupt oncogenic pathways by preventing LSD1-mediated repression of tumor suppressor genes.

Conclusion

This compound is a potent inhibitor of LSD1 with a reported Ki value of 98 nM. While the specific experimental details for this particular compound are not extensively documented in public literature, its characterization would have relied on established biochemical assays such as the HRP-coupled or HTRF assays. The inhibition of LSD1 by this compound holds therapeutic promise by targeting the epigenetic machinery that is often dysregulated in cancer, thereby influencing critical signaling pathways involved in gene expression and cell fate. Further research into the precise binding mode and cellular effects of this compound will be crucial for its development as a potential therapeutic agent.

References

An In-Depth Technical Guide to Lsd1-IN-22: A Potent and Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of Lsd1-IN-22, a potent and selective inhibitor of LSD1. This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it outlines detailed experimental protocols for the characterization of this and similar LSD1 inhibitors, and visualizes key cellular pathways and experimental workflows.

Introduction to LSD1 and Its Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is the first identified histone demethylase. It plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription. By demethylating H3K4, LSD1 primarily acts as a transcriptional co-repressor. LSD1 is a component of several large protein complexes, including the CoREST complex, which are essential for its activity and substrate specificity.

Given its role in regulating gene expression, LSD1 is implicated in various physiological and pathological processes, including development, differentiation, and cancer. Overexpression of LSD1 has been observed in a wide range of cancers, making it an attractive target for therapeutic intervention. Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and has shown anti-proliferative effects in various cancer models. This compound is a potent small molecule inhibitor developed for the specific targeting of LSD1.

This compound: Chemical Structure and Properties

This compound, also identified as cis-4-Br-2,5-F2-PCPA, is a potent inhibitor of LSD1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | cis-2-(4-Bromo-2,5-difluorophenyl)cyclopropan-1-amine |

| Synonyms | This compound, cis-4-Br-2,5-F2-PCPA, HY-151191 |

| CAS Number | 2821068-05-5 |

| Molecular Formula | C₉H₈BrF₂N |

| Molecular Weight | 248.07 g/mol |

| SMILES | N[C@H]1--INVALID-LINK--C1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the enzymatic activity of LSD1. The primary mechanism of action is through the inhibition of the demethylase activity of LSD1, leading to an increase in the global levels of H3K4me1 and H3K4me2.

| Parameter | Value | Description |

| Ki | 98 nM | Inhibitor constant for LSD1.[1] |

The inhibition of LSD1 by this compound has been shown to have anti-proliferative effects in certain cancer cells.[1] The re-establishment of H3K4 methylation at promoter regions of tumor suppressor genes can lead to their transcriptional activation and subsequent inhibition of cancer cell growth.

Signaling Pathway

The inhibition of LSD1 by this compound directly impacts chromatin structure and gene expression. A simplified representation of this pathway is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize LSD1 inhibitors like this compound.

LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of LSD1 inhibitors.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me1 peptide substrate

-

Europium cryptate-labeled anti-H3K4me0 antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM DTT, 0.01% BSA)

-

This compound or other test compounds

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a solution containing LSD1 enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the demethylase reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate.

-

Incubate the reaction for 1 hour at 37°C.

-

Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

-

Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for LSD1 Target Engagement

This protocol describes a method to assess the ability of an LSD1 inhibitor to engage its target in a cellular context by measuring the levels of H3K4 methylation.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K4me2, anti-total Histone H3

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24-48 hours.

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies (anti-H3K4me2 and anti-total Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation upon inhibitor treatment.

Experimental Workflows

The following diagram illustrates a general workflow for the discovery and characterization of a novel LSD1 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the biological roles of LSD1 and for the preclinical development of novel anticancer therapies. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of LSD1 inhibition in various cellular contexts. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive characterization of this compound and other emerging LSD1 inhibitors. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

Lsd1-IN-22 (CAS: 2821068-05-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lsd1-IN-22, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document consolidates key chemical and biological data, detailed experimental methodologies, and relevant signaling pathways to support ongoing research and drug development efforts targeting LSD1.

Core Compound Data

This compound, also identified as cis-4-Br-2,5-F2-PCPA, is a derivative of trans-2-phenylcyclopropylamine (PCPA) and functions as a covalent inhibitor of LSD1.[1] Its chemical and biological properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2821068-05-5 | [2][3] |

| Molecular Formula | C9H8BrF2N | [4] |

| Molecular Weight | 248.07 g/mol | [4] |

| Synonyms | cis-4-Br-2,5-F2-PCPA, S1024 | [1][5] |

| Mechanism of Action | Covalent inhibitor of LSD1 | [1] |

| Ki (LSD1) | 98 nM (0.094 µM) | [1][2] |

| Ki (LSD2) | 8.4 µM | [1] |

Mechanism of Action and Signaling Pathways

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6][7] By inhibiting LSD1, this compound modulates the methylation status of these key histone marks, leading to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways.

LSD1 is implicated in several critical signaling pathways in cancer, including:

-

TGF-β Signaling: LSD1 can regulate the expression of TGF-β family members.[1]

-

mTOR Signaling: LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[5]

-

Notch and PI3K/Akt/mTOR Pathways: LSD1 can promote the activation of both the Notch and PI3K/Akt/mTOR signaling pathways in some cancers.[8]

-

Immune Checkpoint Regulation: LSD1 can regulate the expression of immune checkpoint proteins like PD-L1.[1]

Below is a simplified representation of the signaling pathways influenced by LSD1.

References

- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone western blot protocol | Abcam [abcam.com]

Lsd1-IN-22: A Technical Guide to its Impact on Histone H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2). The removal of these methyl marks is generally associated with the repression of gene expression. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Lsd1-IN-22, a potent inhibitor of LSD1, with a specific focus on its effects on H3K4 methylation.

This compound: Mechanism of Action

This compound, also referred to as compound 7t, is a derivative of trans-2-phenylcyclopropylamine (PCPA), a known class of mechanism-based irreversible inhibitors of LSD1.[1][2] These inhibitors covalently bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation. By inhibiting the enzymatic activity of LSD1, this compound prevents the demethylation of H3K4me1 and H3K4me2, resulting in the accumulation of these activating histone marks at specific genomic loci.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against human LSD1 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and a related compound, 7c, from the same study.

| Compound | Target | Ki (μM) | Cell Line | Effect on H3K4 Methylation | Reference |

| This compound (7t) | LSD1 | 0.098 | - | Not explicitly stated in the abstract, but implied by mechanism | [2] |

| cis-4-Br-2,5-F2-PCPA (7c) | LSD1 | 0.094 | CCRF-CEM | Increased H3K4me2 levels | [1][2] |

| cis-4-Br-2,5-F2-PCPA (7c) | LSD2 | 8.4 | - | - | [1][2] |

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound has direct consequences on the transcriptional landscape of the cell. The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on H3K4 methylation.

Caption: Mechanism of this compound action on H3K4 methylation.

Caption: Workflow for assessing this compound's effect on H3K4 methylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of LSD1 inhibitors like this compound.

LSD1 Inhibitory Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant LSD1.

-

Reagents and Materials:

-

Recombinant human LSD1/CoREST complex.

-

H3K4me2 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3).

-

This compound (or other test compounds) at various concentrations.

-

Amplex Red reagent, horseradish peroxidase (HRP), and formaldehyde dehydrogenase.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Procedure:

-

The reaction is typically performed in a 96-well plate format.

-

A mixture of the LSD1/CoREST complex and the test compound in assay buffer is pre-incubated.

-

The reaction is initiated by the addition of the H3K4me2 peptide substrate.

-

The mixture is incubated at room temperature. The demethylation reaction produces formaldehyde.

-

The amount of formaldehyde is quantified using a coupled enzymatic reaction with formaldehyde dehydrogenase, which produces hydrogen peroxide. HRP then uses this hydrogen peroxide to oxidize Amplex Red, producing the fluorescent product resorufin.

-

Fluorescence is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

The concentration of the inhibitor that causes 50% inhibition of LSD1 activity (IC50) is calculated from the dose-response curve. The Ki value is then determined from the IC50 value.

-

Western Blot Analysis for Histone Methylation

This technique is used to assess global changes in histone methylation levels within cells following treatment with an inhibitor.

-

Cell Culture and Treatment:

-

Culture cells (e.g., CCRF-CEM) to approximately 80% confluency.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest the cells by centrifugation.

-

Lyse the cells using a hypotonic buffer to isolate the nuclei.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative changes in H3K4me1 and H3K4me2 levels, normalized to total H3.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is employed to investigate changes in histone methylation at specific gene promoters or genomic regions.

-

Cell Cross-linking and Chromatin Preparation:

-

Treat cells with this compound as described for Western blotting.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes).

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/sepharose beads.

-

Incubate the pre-cleared chromatin with antibodies against H3K4me1, H3K4me2, or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters known to be regulated by LSD1.

-

Conclusion

This compound is a potent and specific inhibitor of LSD1 that effectively increases the levels of H3K4me1 and H3K4me2. Its mechanism of action, centered on the irreversible inactivation of the LSD1 enzyme, provides a powerful tool for studying the role of H3K4 methylation in gene regulation and disease. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other LSD1 inhibitors. The continued exploration of such compounds holds significant promise for the development of novel epigenetic therapies for cancer and other diseases.

References

Lsd1-IN-22: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its role in modulating chromatin structure and gene expression has implicated it in numerous pathological processes, particularly in oncology. Lsd1-IN-22 has emerged as a potent inhibitor of LSD1, demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways involved in gene expression regulation.

Introduction to this compound

This compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 plays a pivotal role in transcriptional regulation. By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 generally acts as a transcriptional co-repressor. Conversely, by demethylating H3K9me1/2, a repressive mark, it can function as a transcriptional co-activator.[1][2] The dysregulation of LSD1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.

This compound is a potent and specific inhibitor of LSD1, belonging to a class of trans-2-phenylcyclopropylamine (PCPA)-derived compounds. Its inhibitory action on LSD1 leads to alterations in the histone methylation landscape, subsequently affecting gene expression and cellular phenotypes.

Chemical Structure:

-

Molecular Formula: C₉H₈BrF₂N[3]

-

Molecular Weight: 248.07 g/mol [3]

-

CAS Number: 2821068-05-5[3]

-

SMILES: N[C@H]1--INVALID-LINK--C1[3]

Quantitative Data

The inhibitory potency of this compound against LSD1 and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki | 98 nM | Enzymatic assay against LSD1 | [3] |

| IC₅₀ | 23 ± 0.8 µM | Anti-proliferative activity in CCRF-CEM cells (72h incubation) | [4] |

| IC₅₀ | 26 ± 1.7 µM | Anti-proliferative activity in Jurkat cells (72h incubation) | [4] |

| IC₅₀ | 7.7 ± 1.3 µM | hERG inhibition | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the demethylase activity of LSD1. This inhibition leads to an accumulation of methyl marks on histone H3, primarily H3K4me1/2, at the regulatory regions of target genes. The resulting alteration in chromatin structure leads to changes in gene expression.

Signaling Pathways Modulated by LSD1 Inhibition:

Inhibition of LSD1 by compounds similar to this compound has been shown to impact several critical signaling pathways involved in cancer progression:

-

MYC Signaling: LSD1 is known to be a key regulator of the MYC oncogene. Inhibition of LSD1 leads to a downregulation of MYC expression and its target genes, which are crucial for cell cycle progression and proliferation.[1][5] This is a critical pathway through which LSD1 inhibitors exert their anti-cancer effects.

-

PI3K/AKT Pathway: LSD1 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism.[6][7] By inhibiting LSD1, compounds like this compound can suppress this pathway, leading to decreased cell proliferation and survival. LSD1 has been shown to transcriptionally regulate the expression of the PI3K regulatory subunit, p85.[6][7]

-

NOTCH Pathway: LSD1 has been implicated in the regulation of the NOTCH signaling pathway, which is involved in cell fate determination and tumorigenesis. Inhibition of LSD1 can lead to a decrease in the expression of NOTCH pathway components and target genes.[8][9]

The inhibition of LSD1 by this compound is expected to modulate these pathways, contributing to its anti-proliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

LSD1 Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified LSD1 enzyme. A common method is a horseradish peroxidase (HRP)-coupled fluorescence assay that detects the hydrogen peroxide produced during the demethylation reaction.

Materials:

-

Purified recombinant human LSD1 enzyme

-

LSD1 substrate (e.g., dimethylated H3K4 peptide)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

LSD1 enzyme (final concentration typically in the nM range)

-

HRP and Amplex Red reagent

-

This compound dilution or DMSO (for control)

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the LSD1 substrate to each well.

-

Immediately start monitoring the fluorescence intensity (e.g., excitation 530-545 nm, emission 585-595 nm) over time at 37°C.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, Jurkat)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well clear cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis for Histone Marks and Signaling Proteins

This protocol is used to assess changes in global histone methylation and the expression or phosphorylation status of key signaling proteins upon treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-LSD1, anti-MYC, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a potent inhibitor of LSD1 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of LSD1's demethylase activity, leading to alterations in the histone code and subsequent changes in gene expression. The modulation of key oncogenic signaling pathways, such as MYC and PI3K/AKT, underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects and therapeutic applications of this compound and other LSD1 inhibitors. Further studies, including comprehensive gene expression profiling and in vivo efficacy models, will be crucial to fully elucidate the role of this compound in regulating gene expression and its potential as a cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Lsd1-IN-22: A Technical Guide to a Novel PCPA-Derived LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lsd1-IN-22, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) derived from a trans-2-phenylcyclopropylamine (PCPA) scaffold. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for this compound and related PCPA derivatives.

Introduction to LSD1 and PCPA-Derived Inhibitors

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator, primarily known for its role in removing mono- and di-methyl groups from H3K4, a mark associated with active gene transcription.[1][2][3][4] By demethylating H3K4, LSD1 generally acts as a transcriptional repressor.[2][5] It is a component of several large protein complexes, including the CoREST and NuRD complexes, which are crucial for its activity on nucleosomal substrates.[2][5] LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, and prostate cancer, and its inhibition has emerged as a promising anti-cancer strategy.[2][5][6]

trans-2-Phenylcyclopropylamine (PCPA), also known as tranylcypromine, was initially identified as a monoamine oxidase (MAO) inhibitor for the treatment of depression.[7] It was later discovered to be a weak, irreversible inhibitor of LSD1.[1][7] PCPA acts by forming a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[1][8] This discovery spurred the development of numerous PCPA derivatives with improved potency and selectivity for LSD1 over MAOs.[1] These efforts have focused on substitutions on the phenyl ring, cyclopropyl ring, and the amine group of the PCPA scaffold.[9]

This compound: A Profile of a PCPA-Derived Inhibitor

While a specific compound designated "this compound" is not prominently documented in the reviewed literature, this guide will focus on a representative and potent PCPA derivative, compound 7c (cis-4-Br-2,5-F₂-PCPA; S1024) , to exemplify the characteristics of this class of inhibitors.[9][10][11][12] This compound demonstrates the successful optimization of the PCPA scaffold to achieve high potency against LSD1.

Mechanism of Action

Like other PCPA derivatives, this compound (represented by compound 7c) is a mechanism-based irreversible inhibitor of LSD1. The inhibition proceeds through a covalent modification of the FAD cofactor. The cyclopropylamine moiety is oxidized by FAD, leading to the opening of the cyclopropyl ring and the formation of a stable covalent bond between the inhibitor and the FAD cofactor.[7][8] This covalent modification permanently inactivates the enzyme.

Quantitative Inhibitory Data

The potency of PCPA-derived LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the inhibitory activity of selected PCPA derivatives against LSD1 and, where available, the related enzyme LSD2.

Table 1: In Vitro Inhibitory Activity of Selected PCPA-Derived LSD1 Inhibitors

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| trans-PCPA | LSD1 | >200 | - | [1] |

| 7c (cis-4-Br-2,5-F₂-PCPA; S1024) | LSD1 | - | 0.094 | [9][10][11][12] |

| 7c (cis-4-Br-2,5-F₂-PCPA; S1024) | LSD2 | - | 8.4 | [9][10][11][12] |

| (1R,2S)-NCD18 | LSD1 | 0.23 | - | [13] |

| (1R,2S)-NCD25 | LSD1 | 0.16 | - | [13] |

| (1S,2R)-NCD41 | LSD1 | 0.30 | - | [13] |

Table 2: Cellular Activity of Compound 7c (cis-4-Br-2,5-F₂-PCPA; S1024)

| Cell Line | Assay | Effect | Reference |

| CCRF-CEM | Western Blot | Increased H3K4me2 levels | [9][10][11][12] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel LSD1 inhibitors. The following sections describe standard protocols for key experiments.

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces formaldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.

Protocol:

-

Reagents:

-

Recombinant human LSD1/CoREST complex

-

Dimethylated histone H3 peptide (H3K4me2) substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20)

-

Test compound (this compound or other inhibitors)

-

-

Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the test compound, LSD1/CoREST enzyme, HRP, and Amplex Red reagent. c. Incubate for a pre-determined time at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the H3K4me2 peptide substrate. e. Monitor the increase in fluorescence or absorbance over time using a plate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Determine the IC₅₀ value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for H3K4 Dimethylation (Western Blot)

This assay assesses the ability of an inhibitor to increase the levels of the LSD1 substrate, H3K4me2, in cells.

Protocol:

-

Cell Culture and Treatment: a. Culture a suitable cancer cell line (e.g., CCRF-CEM) to logarithmic growth phase. b. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24-72 hours).

-

Histone Extraction: a. Harvest the cells and lyse them to isolate the nuclei. b. Extract histones from the nuclei using an acid extraction method. c. Quantify the protein concentration of the histone extracts.

-

Western Blotting: a. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for H3K4me2. d. Incubate with a secondary antibody conjugated to HRP. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Re-probe the membrane with an antibody against total histone H3 as a loading control. g. Quantify the band intensities to determine the relative change in H3K4me2 levels.

LSD1 Signaling Pathway and Point of Intervention

LSD1 is a central node in the regulation of gene expression. It is recruited to specific genomic loci by transcription factors, where it demethylates H3K4, leading to transcriptional repression of target genes, including tumor suppressors. This compound and other PCPA-derived inhibitors block the catalytic activity of LSD1, thereby preventing the demethylation of H3K4 and leading to the re-expression of silenced genes.

Conclusion

PCPA-derived inhibitors, exemplified by potent compounds like 7c (cis-4-Br-2,5-F₂-PCPA; S1024), represent a promising class of therapeutic agents targeting LSD1 for the treatment of cancer. Their mechanism-based, irreversible mode of action provides a durable inhibition of the enzyme's activity. The continued development and characterization of novel PCPA derivatives, such as the conceptual this compound, are of high interest to the drug discovery community. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the exploration of LSD1 inhibitors.

References

- 1. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 | Semantic Scholar [semanticscholar.org]

- 11. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Selectivity Profile of Lsd1-IN-22

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the target selectivity profile of Lsd1-IN-22, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Due to the limited availability of specific published data on a compound explicitly named "this compound," this guide synthesizes information on general LSD1 inhibitor selectivity profiling, relevant biological pathways, and standard experimental protocols. A reported inhibitor with a Ki of 98 nM for LSD1 serves as a reference point for the potency of such a compound. This guide is intended to provide a framework for understanding and evaluating the selectivity of novel LSD1 inhibitors.

Introduction to LSD1 and the Importance of Selectivity

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its involvement in the regulation of gene expression has implicated it in various diseases, most notably cancer, making it a prime target for therapeutic intervention.

The development of small molecule inhibitors of LSD1 is a promising avenue for cancer therapy. However, the catalytic domain of LSD1 shares structural homology with other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2). Off-target inhibition of these related enzymes can lead to undesirable side effects. For instance, inhibition of MAO-A and MAO-B can affect neurotransmitter levels, leading to neurological and cardiovascular side effects. Therefore, a thorough understanding of the target selectivity profile of any new LSD1 inhibitor is paramount for its development as a safe and effective therapeutic agent.

While specific data for a compound designated "this compound" is not available in peer-reviewed literature, a reported Ki value of 98 nM against LSD1 indicates significant potency. The following sections will detail the methodologies and data presentation necessary to fully characterize the selectivity of such an inhibitor.

Quantitative Target Selectivity Profile

A comprehensive selectivity profile is essential to de-risk a drug candidate and predict its potential clinical liabilities. For an LSD1 inhibitor like this compound, this would involve testing its inhibitory activity against a panel of related enzymes. The data should be presented in a clear, tabular format to allow for easy comparison of potencies.

Table 1: Illustrative Biochemical Selectivity Profile of an LSD1 Inhibitor

| Target Enzyme | IC50 (nM) | Ki (nM) | Fold Selectivity vs. LSD1 (based on IC50) |

| LSD1 | 150 | 98 | 1 |

| MAO-A | >10,000 | >10,000 | >67 |

| MAO-B | 5,000 | - | 33 |

| LSD2 | >20,000 | >20,000 | >133 |

Note: The IC50 and Ki values presented here are hypothetical and serve as an example of how data for a selective LSD1 inhibitor might be displayed. The Ki of 98 nM for this compound is based on a vendor report.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a technical whitepaper. Below are standard methodologies for key assays used to determine the target selectivity profile of an LSD1 inhibitor.

LSD1 Biochemical Inhibition Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.

Principle: LSD1 demethylates its substrate (e.g., a methylated H3K4 peptide), producing an aldehyde, the demethylated peptide, and H₂O₂. The H₂O₂ is then detected using horseradish peroxidase (HRP), which catalyzes the reaction of H₂O₂ with Amplex Red to produce the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the LSD1 activity.

Protocol:

-

Reagents: Recombinant human LSD1, H3K4me1 or H3K4me2 peptide substrate, Amplex Red reagent, HRP, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, LSD1 enzyme, and the test inhibitor at various concentrations.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4 peptide substrate.

-

Simultaneously, add the Amplex Red/HRP detection mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

MAO-A and MAO-B Inhibition Assays

These assays are crucial for determining the selectivity of an LSD1 inhibitor against the monoamine oxidases.

Principle: Similar to the LSD1 assay, these assays can be based on the detection of H₂O₂ produced during the oxidative deamination of their respective substrates.

Protocol:

-

Reagents: Recombinant human MAO-A or MAO-B, specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red reagent, HRP, assay buffer.

-

Procedure: The protocol is analogous to the LSD1 Amplex Red assay, with the substitution of the specific MAO enzyme and its corresponding substrate.

-

Data Analysis: IC50 values are determined as described for the LSD1 assay.

Cellular Target Engagement Assay

Confirming that the inhibitor binds to LSD1 within a cellular context is a critical step. A common method is the Cellular Thermal Shift Assay (CETSA).

Principle: CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., a cancer cell line with high LSD1 expression) with the test inhibitor or vehicle (DMSO) for a defined period.

-

Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Protein Detection: Analyze the amount of soluble LSD1 in each sample using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both inhibitor-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Lsd1-IN-22: A Technical Overview of its Anti-Proliferative Effects on Cancer Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data and experimental protocols for a compound designated "Lsd1-IN-22". Therefore, this technical guide summarizes the anti-proliferative effects of the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors, using data from well-characterized compounds as representative examples of the potential activity of molecules like this compound.

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in cancer biology. Its primary function involves the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is frequently observed in a multitude of cancers, where it contributes to oncogenesis by altering gene expression programs that govern cell proliferation, differentiation, and survival.[1][2] Consequently, the development of small molecule inhibitors targeting LSD1 has become a promising therapeutic strategy. This document provides a comprehensive technical overview of the anti-proliferative effects of LSD1 inhibitors on cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for several representative LSD1 inhibitors, demonstrating their potency across a range of cancer types.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 21 | MGC-803 | Gastric Cancer | 4.01 | [3] |

| HGC-27 | Gastric Cancer | 8.92 | [3] | |

| ORY-1001 | THP-1 | Acute Myeloid Leukemia | Sub-nanomolar activity | [4] |

| GSK-690 | THP-1 | Acute Myeloid Leukemia | ~70% inhibition at 10 µM | [4] |

| MV4-11 | Acute Myeloid Leukemia | ~80% inhibition at 10 µM | [4] | |

| NCL1 | LNCaP | Prostate Cancer | Dose-dependent decrease | [5] |

| SP-2577 | HT29 | Colorectal Cancer | Not specified, used in combination | [6] |

| Compound 48 | Neuroblastoma Cells | Neuroblastoma | 0.58 | [7] |

| X43 | A549 | Lung Cancer | 1.62 | [8] |

| THP-1 | Acute Myeloid Leukemia | 1.21 | [8] | |

| 18s | MGC-803 | Gastric Cancer | 1.13 | [9] |

| 18x | MGC-803 | Gastric Cancer | 1.15 | [9] |

Experimental Protocols

This section details the standard methodologies employed to assess the anti-proliferative effects of LSD1 inhibitors.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle-only control.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of LSD1 and its downstream targets, as well as histone methylation marks, following inhibitor treatment.

Protocol:

-

Cell Lysis: Treat cancer cells with the LSD1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LSD1, H3K4me1, H3K4me2, H3K9me1, H3K9me2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle after treatment with an LSD1 inhibitor.

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with the LSD1 inhibitor for 24-72 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the anti-proliferative effects of LSD1 inhibitors.

Figure 1: Simplified signaling pathway of LSD1 in cancer and the effect of its inhibition.

Figure 2: General experimental workflow for evaluating the anti-proliferative effects of this compound.

Figure 3: Logical relationship of the mechanism of action for LSD1 inhibitors.

Conclusion

References

- 1. news-medical.net [news-medical.net]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of LSD1 Inhibitors: A Technical Guide

Disclaimer: As of November 2025, publicly accessible, in-depth preclinical toxicity data for a compound specifically designated "Lsd1-IN-22" is unavailable. This guide therefore provides a representative preliminary toxicity assessment based on published data for other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals on the potential toxicities associated with this class of compounds.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2] A number of LSD1 inhibitors are in various stages of preclinical and clinical development.[1] Understanding the potential toxicities of these inhibitors is critical for their safe and effective translation into clinical use. This guide summarizes key preclinical toxicity findings for representative LSD1 inhibitors and provides detailed experimental methodologies.

Observed In Vivo Toxicities of Representative LSD1 Inhibitors

Preclinical studies on various LSD1 inhibitors have revealed several on-target and off-target toxicities. The most commonly reported adverse effects involve hematological and reproductive systems, which is consistent with the known roles of LSD1 in hematopoiesis and germ cell development.[3][4] Below is a summary of findings from in vivo studies of two representative LSD1 inhibitors, GSK2879552 and NCL1.

Table 1: Summary of In Vivo Toxicity for GSK2879552

| Species | Duration | Route of Administration | Dose | Observed Toxicities | Reference |

| Rat, Dog | 28 days | Not Specified | Not Specified | Thrombocytopenia, neutropenia, myelofibrosis, congestion and lymphoid necrosis in lymphoid organs (all reversible). | [1] |

Table 2: Summary of In Vivo Toxicity for NCL1

| Species | Duration | Route of Administration | Dose | Observed Toxicities | Reference |

| Mouse (C57BL/6J) | 5 weeks | Intraperitoneal | 3.0 mg/kg (biweekly) | Increased abnormal seminiferous tubules, cellular detachment, sloughing, vacuolization, eosinophilic changes, increased TUNEL-positive cells, and reduced total serum testosterone. | [4] |

Other LSD1 inhibitors have been reported to be well-tolerated in preclinical models. For instance, Corin was noted to reduce tumor growth in mice without relevant toxicity, and another compound, referred to as compound 22, showed tumor suppression without signs of evident toxicities.[2] The clinical-stage inhibitor TAK-418 was reported to be well-tolerated in Phase 1 studies in healthy volunteers.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicology studies. Below are representative protocols based on the study of the LSD1 inhibitor NCL1.[4]

1. Animal Model and Dosing

-

Species: 6-week-old male C57BL/6J mice.

-

Groups:

-

Vehicle control (Dimethyl sulfoxide)

-

1.0 mg/kg NCL1

-

3.0 mg/kg NCL1

-

-

Route of Administration: Intraperitoneal injection.

-

Dosing Schedule: Biweekly for five weeks.

-

Sample Size: 15 mice per group.

2. Histological Examination

-

Tissue Collection: Testes were collected after the 5-week treatment period.

-

Fixation: Tissues were fixed in Bouin's solution.

-

Processing: Tissues were embedded in paraffin.

-

Sectioning: 4 μm sections were prepared.

-

Staining: Sections were stained with hematoxylin and eosin (H&E).

-

Analysis: Stained sections were examined under a light microscope to assess the morphology of seminiferous tubules.

3. Apoptosis Detection (TUNEL Assay)

-

Assay Kit: In Situ Cell Death Detection Kit, POD (Roche).

-

Procedure:

-

Paraffin-embedded testicular sections were deparaffinized and rehydrated.

-